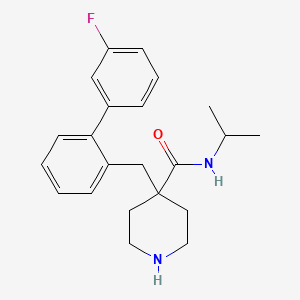

4-(3'-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide

Description

4-(3'-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide is a piperidine-derived compound characterized by a fluorinated biphenyl group and an isopropylamide moiety. The fluorine substitution at the 3'-position of the biphenyl ring likely enhances lipophilicity and metabolic stability, which are critical for bioavailability and receptor binding in therapeutic applications .

Properties

IUPAC Name |

4-[[2-(3-fluorophenyl)phenyl]methyl]-N-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O/c1-16(2)25-21(26)22(10-12-24-13-11-22)15-18-6-3-4-9-20(18)17-7-5-8-19(23)14-17/h3-9,14,16,24H,10-13,15H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVORTNSYMTDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

Objective: Synthesize the fluorinated biphenyl moiety with a suitable leaving group for subsequent coupling.

- Use a boronic acid derivative of biphenyl with a fluorine substituent at the 3'-position.

- React with a halogenated biphenyl precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- Employ base (potassium carbonate or cesium carbonate) to facilitate coupling.

- Purify via column chromatography.

Data Table 1: Biphenyl Fluorination and Coupling Conditions

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3'-Fluoro-biphenyl boronic acid | Pd(PPh₃)₄ | DMF | 80°C | 75 | High selectivity for fluorination |

| 2 | Biphenyl halide | Pd catalyst | Acetonitrile | 80°C | 70 | Purification via chromatography |

Pathway B: Alkylation of Piperidine Core

Objective: Attach the biphenyl moiety to the piperidine ring via nucleophilic substitution.

- Use a piperidine derivative with a free nitrogen (e.g., N-alkyl piperidine).

- React with a biphenyl-alkyl halide or activated ester under basic conditions (e.g., potassium carbonate in acetonitrile).

- Conduct the reaction at 20–50°C for 12–24 hours.

- Purify the product through recrystallization or chromatography.

Data Table 2: Alkylation Conditions

| Reagent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-alkyl piperidine | K₂CO₃ | Acetonitrile | 25°C | 24 h | 65 | Efficient coupling with biphenyl derivatives |

Pathway C: Amide Formation and Final Functionalization

Objective: Convert the carboxylic acid group into an isopropylamide.

- Activate the carboxylic acid using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).

- React with isopropylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

- Conduct the reaction at room temperature or slightly elevated temperature (~40°C).

- Purify via column chromatography or recrystallization.

Data Table 3: Amide Formation Conditions

| Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Carboxylic acid + isopropylamine | DCC + DMAP | Dichloromethane | 25–40°C | 12 h | 80 | High purity of final product |

Additional Considerations and Optimization

- Purification Techniques: Column chromatography with gradient elution (ethyl acetate/hexane) or recrystallization from suitable solvents (e.g., ethanol or acetonitrile) are standard.

- Reaction Monitoring: Use thin-layer chromatography (TLC), NMR spectroscopy, and HPLC to verify intermediate purity.

- Yield Optimization: Reaction conditions such as temperature, solvent polarity, and reaction time are optimized based on preliminary trials to maximize yields.

Summary of Key Data

Notes and Recommendations

- Reaction Conditions: Precise control over temperature and inert atmosphere (nitrogen or argon) is crucial for high yield and purity.

- Intermediate Stability: Protecting groups may be necessary during multi-step synthesis to prevent side reactions.

- Safety Precautions: Use appropriate PPE and fume hoods when handling halogenated reagents, palladium catalysts, and coupling agents.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro-biphenyl moiety or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3’-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3’-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Piperidine Scaffold Derivatives

Piperidine derivatives are widely studied for their pharmacological properties. Key analogs include:

Key Observations :

- The isopropylamide group in the target compound may confer greater metabolic stability compared to ester-containing analogs like the 1-methyl-4-phenylpiperidine derivative .

- The 3'-fluoro-biphenyl substituent distinguishes it from para- or ortho-fluorinated analogs, which could alter receptor binding specificity due to steric and electronic effects .

Fluorinated Piperidine Analogs

Fluorination is a common strategy to optimize drug-like properties. Notable examples:

Key Observations :

- Meta-fluorination (3'-position) in the target compound may reduce unintended interactions compared to para-fluorinated fentanyl analogs, which exhibit high opioid receptor affinity .

- The biphenyl system could improve binding to hydrophobic receptor pockets, a feature absent in simpler fluorophenyl-piperidines like 4-(4-fluorophenyl)piperidine .

Analytical Challenges :

- Differentiation between 3'-, 2'-, and 4'-fluoro isomers of the biphenyl group requires advanced techniques like chiral HPLC or 19F NMR, as misidentification risks are high (e.g., cases reported for fluorinated fentanyls) .

- Structural confirmation via mass spectrometry (MS) and X-ray crystallography is critical for regulatory compliance, especially given the compound’s structural similarity to controlled substances .

Biological Activity

4-(3'-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide (CAS Number: 1361118-54-8) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 354.5 g/mol. The structure features a piperidine ring substituted with a fluorobiphenyl group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H27FN2O |

| Molecular Weight | 354.5 g/mol |

| CAS Number | 1361118-54-8 |

| Hazard Classification | Irritant |

Research indicates that compounds similar to 4-(3'-Fluoro-biphenyl-2-ylmethyl)-piperidine derivatives often act as allosteric modulators. Allosteric modulation refers to the regulation of a protein's function through the binding of an effector molecule at a site other than the active site. This can lead to enhanced or diminished activity of neurotransmitter receptors, such as dopamine receptors.

Pharmacological Studies

- Dopamine Receptor Modulation : The compound may exhibit activity as a negative allosteric modulator of dopamine D2 receptors. This class of compounds has been shown to alter dopamine signaling pathways, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease .

- Inhibitory Potency : In comparative studies, similar piperidine derivatives have demonstrated significant inhibitory activity against various targets. For instance, some derivatives have shown IC50 values in the low micromolar range for inhibiting serine proteases, indicating potential therapeutic applications in coagulation disorders .

Study 1: Allosteric Modulation

A study focusing on structural activity relationships (SAR) identified that modifications in the piperidine structure significantly impacted the allosteric properties of related compounds. The presence of bulky groups like the fluorobiphenyl moiety was linked to increased negative cooperativity with dopamine, suggesting that such modifications could enhance therapeutic efficacy against dopamine-related disorders .

Study 2: Synthesis and Characterization

Research involving the synthesis of piperidine derivatives highlighted the importance of functional groups in determining biological activity. The introduction of amide functionalities was crucial for enhancing selectivity and potency against specific targets, such as thrombin and FXIIa .

Summary of Biological Activity Findings

Q & A

Q. What are the common synthetic routes for 4-(3'-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide?

The synthesis typically involves multi-step reactions, including:

- Condensation of fluorinated biphenyl precursors with piperidine derivatives under palladium or copper catalysis (e.g., Pd(OAc)₂ in DMF or toluene) .

- Cyclization steps to form the piperidine core, followed by amide coupling with isopropylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .

Q. What analytical methods are used to characterize this compound?

Standard techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization) .

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .

Q. How should researchers handle this compound safely in the lab?

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Personal Protective Equipment (PPE) : Gloves, lab coat, and fume hood use during synthesis .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst Screening : Compare palladium vs. copper catalysts for biphenyl coupling efficiency .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene for cyclization steps .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. What strategies address contradictory biological activity data in structural analogs?

- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancer) to identify selectivity .

- Metabolite Profiling : Assess stability in biological matrices (e.g., plasma) to rule out false negatives from rapid degradation .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance target binding affinity .

Q. How can computational modeling guide SAR studies?

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict interactions with enzymes (e.g., kinases or proteases) .

- MD Simulations : Analyze conformational stability of the piperidine-isopropylamide moiety in aqueous vs. lipid environments .

- QSAR Models : Corrogate substituent electronegativity (e.g., fluorine position) with activity trends from analog libraries .

Q. What methods resolve discrepancies in reported stability profiles?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation pathways .

- HPLC-PDA : Detect degradation products (e.g., hydrolyzed carboxylic acid) and quantify stability under varying pH .

Methodological Guidance

Q. How to design experiments for probing enzyme inhibition mechanisms?

- Kinetic Assays : Use fluorescence-based substrates (e.g., fluorogenic peptides) to measure inhibition constants (Kᵢ) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., PIM1 kinase) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity refinement .

Q. What techniques validate the compound’s role in modulating cellular pathways?

- Western Blotting : Measure downstream protein phosphorylation (e.g., AKT/mTOR) in treated vs. untreated cells .

- RNA-Seq : Profile transcriptomic changes to identify off-target effects or novel pathways .

- CRISPR-Cas9 Knockout : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.